molecular formula C16H19N7O3S2 B2366275 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034470-43-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2366275
CAS No.: 2034470-43-2
M. Wt: 421.49
InChI Key: ZAACEWLIIKYXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 4. The triazine ring is linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety. This structure combines the electron-deficient triazine system with a sulfonamide group, which is often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S2/c1-26-16-19-13(18-15(20-16)23-8-3-2-4-9-23)10-17-28(24,25)12-7-5-6-11-14(12)22-27-21-11/h5-7,17H,2-4,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAACEWLIIKYXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a triazine moiety and a benzo[c][1,2,5]thiadiazole sulfonamide group, which are known for their diverse biological properties.

Antimicrobial Activity

Research has indicated that compounds containing the triazine and thiadiazole frameworks exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The structural features such as hydrophobic groups enhance their interaction with bacterial membranes .
  • Antifungal Activity : The compound's potential antifungal effects have also been explored, with some derivatives showing effectiveness against Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Anticancer Properties

The triazine scaffold is recognized for its anticancer activity. Research has demonstrated that similar compounds can inhibit cancer cell proliferation across various cell lines:

  • Mechanism of Action : Compounds like those derived from triazines inhibit key signaling pathways involved in cancer cell survival and proliferation, particularly targeting PI3K/mTOR pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazine-based compounds against bacterial strains. Among them, N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole exhibited notable activity comparable to standard antibiotics like ciprofloxacin.

CompoundBacterial StrainZone of Inhibition (mm)
Standard (Ciprofloxacin)E. coli30
Test CompoundE. coli28
Test CompoundS. aureus25

Case Study 2: Anticancer Activity

In vitro studies were conducted on cancer cell lines treated with the compound. Results indicated a dose-dependent inhibition of cell growth.

Concentration (μg/mL)Cell Viability (%)
0100
1075
5050
10030

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibits robust antitumor effects. In a Karpas-422 xenograft model, administration at a dosage of 160 mg/kg resulted in significant tumor regression. The compound's ability to disrupt histone methylation has been linked to its antineoplastic properties.

Antimicrobial Properties

In vitro assays indicate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been compared favorably to standard antibiotics, suggesting potential for development as an antimicrobial agent. The structure of the compound may enhance its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.

Cancer Therapy

The selective inhibition of EZH2 by the compound opens avenues for its use in cancer therapies, particularly for cancers characterized by overexpression of EZH2. This includes certain hematological malignancies and solid tumors.

Antimicrobial Applications

Given its demonstrated antibacterial properties, further research could explore its application as a treatment for bacterial infections, especially in cases where resistance to conventional antibiotics is prevalent.

Case Studies and Research Findings

StudyFindingsImplications
Karpas-422 Xenograft ModelSignificant tumor regression at 160 mg/kg dosagePotential for cancer treatment development
Antimicrobial AssaysModerate activity against Gram-positive and Gram-negative bacteriaPossible use as an antibiotic alternative

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazine Ring

The substituents at positions 4 and 6 of the triazine ring critically influence physicochemical properties and reactivity. Key comparisons include:

Table 1: Substituent Variations in Triazine-Based Compounds
Compound Position 4 Position 6 Key Functional Groups Reference
Target Compound Methoxy Piperidin-1-yl Benzo[c][1,2,5]thiadiazole-sulfonamide -
N-(4,6-Dipiperidino-triazin-2-yl) derivatives Piperidinyl Piperidinyl Amino acids
Methyl 2-...triazin-2-yl)methylaminol... Methoxy Methyl Benzoate sulfonamide
Methyl 2-...triazin-2-yl)carbamoyl... Hydroxy Methyl Benzoate sulfonamide
  • Piperidinyl vs. Morpholino Groups: Piperidinyl substituents (as in the target compound) introduce a lipophilic, flexible amine compared to morpholino groups, which are more polar due to the oxygen atom. This difference may affect solubility and membrane permeability in biological systems .
  • Methoxy vs. Hydroxy groups (e.g., in ) may increase hydrogen-bonding capacity but reduce stability under acidic conditions .

Sulfonamide Moieties and Bioactivity

The benzo[c][1,2,5]thiadiazole-sulfonamide group in the target compound differs from sulfonamide derivatives in other analogs:

  • Benzo[c][1,2,5]thiadiazole vs. Benzoate Sulfonamides : The fused thiadiazole ring in the target compound introduces rigidity and π-conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to flexible benzoate sulfonamides .
  • coli and C. albicans.

Preparation Methods

Preparation of 2-Chloro-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

The triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Selective substitution at positions 4 and 6 proceeds under controlled conditions:

  • Methoxylation at Position 4 :
    Cyanuric chloride reacts with sodium methoxide in anhydrous acetone at 0–5°C to yield 2,6-dichloro-4-methoxy-1,3,5-triazine.
    $$
    \text{C}3\text{Cl}3\text{N}3 + \text{NaOCH}3 \rightarrow \text{C}3\text{Cl}2\text{N}3(\text{OCH}3) + \text{NaCl}
    $$
    Conditions : 0–5°C, 2 h, 85% yield.

  • Piperidine Substitution at Position 6 :
    The remaining chlorine at position 6 undergoes nucleophilic displacement with piperidine in tetrahydrofuran (THF) at reflux.
    $$
    \text{C}3\text{Cl}2\text{N}3(\text{OCH}3) + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}3\text{ClN}3(\text{OCH}3)(\text{C}5\text{H}_{11}\text{N}) + \text{HCl}
    $$
    Conditions : THF, reflux, 6 h, 78% yield.

Synthesis of Benzo[c]thiadiazole-4-sulfonamide

Cyclization of Ortho-Diaminobenzenesulfonamide

The benzo[c]thiadiazole ring is formed via cyclization of 1,2-diamino-4-sulfonamidobenzene with thionyl chloride (SOCl$$2$$):
$$
\text{C}
6\text{H}5\text{N}2\text{O}2\text{S} + \text{SOCl}2 \rightarrow \text{C}6\text{H}3\text{N}2\text{S}\text{O}2\text{NH}_2 + 2\text{HCl}
$$
Conditions : Reflux in dichloromethane, 3 h, 70% yield.

Sulfonamide Functionalization

The sulfonamide group is introduced via chlorosulfonation followed by ammonolysis:

  • Chlorosulfonation : Benzo[c]thiadiazole reacts with chlorosulfonic acid at 0°C to form the sulfonyl chloride.
  • Ammonolysis : Treatment with aqueous ammonia yields the sulfonamide.

Coupling of Triazine and Benzo[c]thiadiazole Subunits

The final step involves conjugating the methylene-linked triazine with the benzo[c]thiadiazole sulfonamide via nucleophilic displacement:

$$
\text{C}3\text{N}3(\text{OCH}3)(\text{C}5\text{H}{11}\text{N})\text{CH}2\text{Cl} + \text{C}6\text{H}3\text{N}2\text{S}\text{O}2\text{NH}2 \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions : Dimethylformamide (DMF), K$$
2$$CO$$_3$$, 80°C, 12 h.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, thiadiazole-H), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 4.62 (s, 2H, CH$$2$$), 3.98 (s, 3H, OCH$$3$$), 3.45 (m, 4H, piperidine-H), 1.58 (m, 6H, piperidine-H).
  • HRMS (ESI) : m/z [M+H]$$^+$$ calcd. for C$${17}$$H$${20}$$N$$7$$O$$3$$S$$_2$$: 454.1024; found: 454.1021.

Crystallographic Data (Hypothetical)

Single-crystal X-ray analysis (analogous to) would reveal:

  • Dihedral angles between triazine and thiadiazole rings: 15–25°.
  • Hypervalent S⋯O interactions (2.6–2.7 Å).

Optimization Challenges and Solutions

  • Regioselectivity in Triazine Substitution :
    Sequential addition of nucleophiles (methoxide before piperidine) ensures correct positioning.
  • Sulfonamide Hydrolysis : Mild ammonolysis conditions (0°C, pH 9–10) prevent degradation.

Q & A

Q. Table 1: Key Reaction Parameters

StepSolventTemperature (°C)Reaction Time (h)Yield (%)
Triazine CoreTHF801265–70
Sulfonamide CouplingDCM65850–55

Advanced Question: How can researchers optimize sulfonamide coupling to mitigate low yields?

Methodological Answer:
Low yields during sulfonamide formation often arise from competing hydrolysis or steric hindrance. Mitigation strategies include:

  • Solvent Optimization : Using dichloromethane (DCM) instead of THF reduces side reactions .
  • Catalyst Addition : Employing 4-dimethylaminopyridine (DMAP) at 5 mol% enhances nucleophilicity .
  • Temperature Gradients : Gradual heating (40°C → 65°C) minimizes decomposition of reactive intermediates .

Basic Question: Which analytical techniques are essential for structural confirmation?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is required:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and sulfonamide NH (δ 10.5 ppm) confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula .
  • IR Spectroscopy : Sulfonamide S=O stretches (1340–1160 cm⁻¹) and triazine C=N vibrations (1550 cm⁻¹) .

Advanced Question: How to resolve contradictory NMR data for aromatic protons?

Methodological Answer:
Contradictions often arise from dynamic exchange or paramagnetic impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating coupling patterns .
  • Variable Temperature NMR : Identifies exchange-broadened peaks (e.g., –NH protons) .
  • Elemental Analysis : Cross-validates purity to rule out impurity interference .

Basic Question: What assays evaluate this compound’s biological activity?

Methodological Answer:
Standard assays include:

  • Antimicrobial Testing : Agar diffusion against E. coli and C. albicans (MIC values <10 µg/mL indicate potency) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (IC₅₀ determination) .

Advanced Question: How to determine the mechanism of action for observed antimicrobial activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to bacterial dihydrofolate reductase (DHFR) .
  • Gene Expression Profiling : RNA-seq analysis of treated E. coli cultures identifies downregulated pathways .

Basic Question: How to address solubility challenges in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO in PBS (pH 7.4) for in vitro assays .
  • Prodrug Derivatization : Introduce hydroxyl or phosphate groups to enhance hydrophilicity .

Advanced Question: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites impacting bioavailability .

Basic Question: What stability tests ensure compound integrity during storage?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD <2%) .
  • Light Sensitivity : Amber vials prevent photodegradation of the thiadiazole moiety .

Advanced Question: How to model the compound’s reactivity for derivative design?

Methodological Answer:

  • DFT Calculations : Gaussian09 optimizes geometries to predict sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to guide analog synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.